![molecular formula C13H20Cl2N2O2 B2375216 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride CAS No. 1909348-01-1](/img/structure/B2375216.png)
4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride
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Overview
Description
4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride is a chemical compound with the CAS Number: 1909348-01-1 . It has a molecular weight of 307.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2.2ClH/c1-14-4-6-15(7-5-14)9-12-8-11(10-16)2-3-13(12)17;;/h2-3,8,10,17H,4-7,9H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the positions of the hydroxy, methylpiperazinyl, and benzaldehyde groups.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Alzheimer’s Disease Research
This compound can be useful in the synthesis of N-methylpiperazinyl flavones . These flavones have shown therapeutic potential against Alzheimer’s disease , a neurodegenerative disorder that affects memory and cognitive functions.
Leukemia Treatment
The compound can also be useful in the preparation of imatinib derivatives . Imatinib is a therapeutic agent used to treat leukemia , a type of cancer that affects blood and bone marrow. These derivatives could potentially serve as antileukemia agents .
Inhibitor Development
It has been suggested that this compound can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification . This could potentially lead to new treatments for diseases caused by mycobacteria, such as tuberculosis.
Chemical Synthesis
Given its unique structure, this compound can serve as a building block in the synthesis of a wide range of chemical compounds . Its reactivity and stability make it a valuable tool in the field of synthetic chemistry.
Analytical Chemistry
This compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . This makes it a useful compound in analytical chemistry for method development and validation.
Drug Discovery
Due to its potential applications in treating various diseases, this compound can be a valuable asset in drug discovery. It can be used in high-throughput screening assays to identify potential drug candidates .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-14-4-6-15(7-5-14)9-12-8-11(10-16)2-3-13(12)17;;/h2-3,8,10,17H,4-7,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEAQRFHCJGKGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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